N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by the presence of a furan ring, a benzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with the amines to form the corresponding oxalamide.
Coupling reaction: The intermediate is then coupled with 4-(furan-3-yl)benzylamine and 2-methoxybenzylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzyl groups can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The furan ring and benzyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxalamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-(furan-3-yl)benzyl)-N2-(2-hydroxybenzyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
N1-(4-(furan-3-yl)benzyl)-N2-(2-chlorobenzyl)oxalamide: Similar structure but with a chloro group instead of a methoxy group.
N1-(4-(furan-3-yl)benzyl)-N2-(2-nitrobenzyl)oxalamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQEZPTYHMOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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